molecular formula C23H16ClN3OS B15038375 2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B15038375
M. Wt: 417.9 g/mol
InChI Key: AUHXDVSGHVYNJB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The final coupling of the quinoline and thiophene moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the quinoline or phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the thiophene and cyano groups.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide: Lacks the 4-chlorophenyl group.

    2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide: Benzamide instead of quinoline.

Uniqueness

The presence of the quinoline core, 4-chlorophenyl group, and the cyano-substituted thiophene ring makes 2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide unique. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H16ClN3OS

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16ClN3OS/c1-13-14(2)29-23(19(13)12-25)27-22(28)18-11-21(15-7-9-16(24)10-8-15)26-20-6-4-3-5-17(18)20/h3-11H,1-2H3,(H,27,28)

InChI Key

AUHXDVSGHVYNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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